molecular formula C14H21ClN4O2 B3310241 tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate CAS No. 945895-42-1

tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate

Cat. No.: B3310241
CAS No.: 945895-42-1
M. Wt: 312.79 g/mol
InChI Key: OQEUJMDPPLHAEV-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a tert-butyl group, a chloropyrimidin moiety, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate typically involves the following steps:

  • Formation of Piperidine Derivative: : Piperidine is reacted with appropriate reagents to introduce the necessary functional groups.

  • Chlorination: : The piperidine derivative undergoes chlorination to introduce the chlorine atom at the 2-position of the pyrimidinyl ring.

  • Coupling Reaction: : The chlorinated piperidine is then coupled with 2-chloropyrimidin-4-ylamine under specific reaction conditions to form the desired compound.

  • Carbonylation: : Finally, the compound is treated with tert-butyl chloroformate to introduce the tert-butyl carbamate group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: : Substitution reactions can occur at various positions on the piperidine ring or the pyrimidinyl ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

  • Oxidation Products: : Oxidized derivatives of the compound.

  • Reduction Products: : Reduced forms of the compound.

  • Substitution Products: : Substituted derivatives with different functional groups.

Scientific Research Applications

Tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate exerts its effects involves:

  • Molecular Targets: : The compound may interact with specific enzymes or receptors in biological systems.

  • Pathways Involved: : The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate: can be compared with similar compounds such as:

  • Tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate

  • Tert-Butyl (2-chloropyrimidin-4-yl)carbamate

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific arrangement of atoms and its potential for diverse applications.

Properties

IUPAC Name

tert-butyl 4-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-5-10(6-9-19)17-11-4-7-16-12(15)18-11/h4,7,10H,5-6,8-9H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEUJMDPPLHAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-pyrimidine (4.0 g, 26.85 mmol, 1.0 equiv; commercially available) and 4-amino-piperidine-1-carboxylic acid tert-butyl ester (6.45 g, 32.22 mmol, 1.2 equiv) in anhydrous DMF (100 mL) was stirred at rt for 18 h. The organic phase was concentrated under reduced pressure and the crude reaction mixture purified with silica column chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of heptane/ethyl acetate providing 3.2 g (38%) of the title compound. 1H NMR (400 MHz, CDCl3): δ1.35-1.45 (m, 2H), 1.47 (s, 9H), 1.99-2.03 (m, 2H), 2.91-2.97 (m, 2H), 3.81-3.90 (m, 1H), 4.04-4.07 (br d, 2H), 5.33 (d, J=8.0 Hz, 1H), 6.25 (d, J=4.0 Hz, 1H), 7.98 (d, J=4.0 Hz, 1H). 13C NMR (75 MHz, DMSO): δ 28.05, 30.94, 42.04, 46.69, 78.64, 105.13, 153.86, 155.57, 159.81, 162.72. MS (ISP): 313.1 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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